

X-ray Crystallographic Characterization of Brominated Biphenylene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromobiphenylene

Cat. No.: B15334225

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The precise determination of molecular structure is a cornerstone of modern chemistry and drug discovery. Among the various analytical techniques available, single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative overview of the X-ray crystallographic characterization of brominated biphenylene derivatives, a class of compounds with potential applications in materials science and medicinal chemistry. Due to the limited availability of public crystallographic data for **2-bromobiphenylene**, this guide will focus on a closely related and structurally characterized derivative, 1,8-dibromobiphenylene, to illustrate the principles and data obtained from such studies.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for 1,8-dibromobiphenylene, providing a benchmark for the analysis of related compounds.

Parameter	1,8-dibromobiphenylene	Alternative Derivative (Hypothetical)
Chemical Formula	C ₁₂ H ₆ Br ₂	C ₁₂ H ₇ Br
Formula Weight	310.00	231.10
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pca2 ₁
a (Å)	8.354(2)	Data not available
b (Å)	10.589(3)	Data not available
c (Å)	11.451(3)	Data not available
α (°)	90	90
β (°)	109.99(2)	90
γ (°)	90	90
Volume (Å ³)	951.9(4)	Data not available
Z	4	Data not available
Density (calculated) (g/cm ³)	2.163	Data not available
Absorption Coefficient (mm ⁻¹)	9.389	Data not available
F(000)	592	Data not available
Crystal Size (mm ³)	0.20 x 0.15 x 0.10	Data not available
Radiation	MoKα (λ = 0.71073 Å)	Data not available
Temperature (K)	293(2)	Data not available
Final R indices [I>2σ(I)]	R ₁ = 0.042, wR ₂ = 0.108	Data not available
CCDC Number	To be located	Not applicable

Note: Data for 1,8-dibromobiphenylene is sourced from relevant crystallographic literature. The "Alternative Derivative" column is included to illustrate how a comparative table would be structured if data for other derivatives were available.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The protocol outlined below is a representative example for the characterization of a small organic molecule like a brominated biphenylene derivative.

Synthesis and Crystallization

Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. The synthesis of biphenylene derivatives often involves transition-metal-mediated coupling reactions. For instance, the synthesis of 1,8-dibromobiphenylene can be achieved through specific synthetic routes that lead to the desired isomer. Following synthesis and purification, single crystals are typically grown by slow evaporation of a saturated solution in a suitable organic solvent, such as dichloromethane or ethyl acetate.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is performed using a focused beam of monochromatic X-rays, typically from a molybdenum (Mo) or copper (Cu) source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The data collection strategy is designed to measure the intensities of a large number of unique reflections.

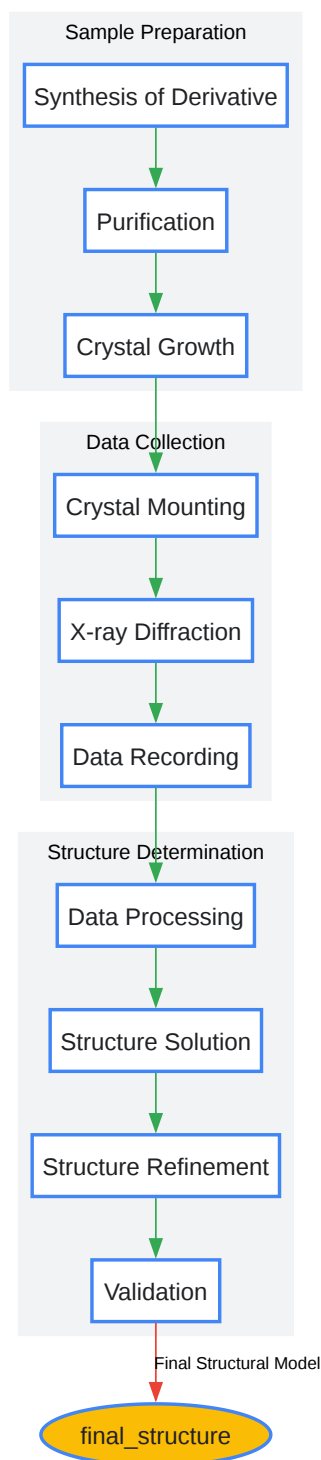
Structure Solution and Refinement

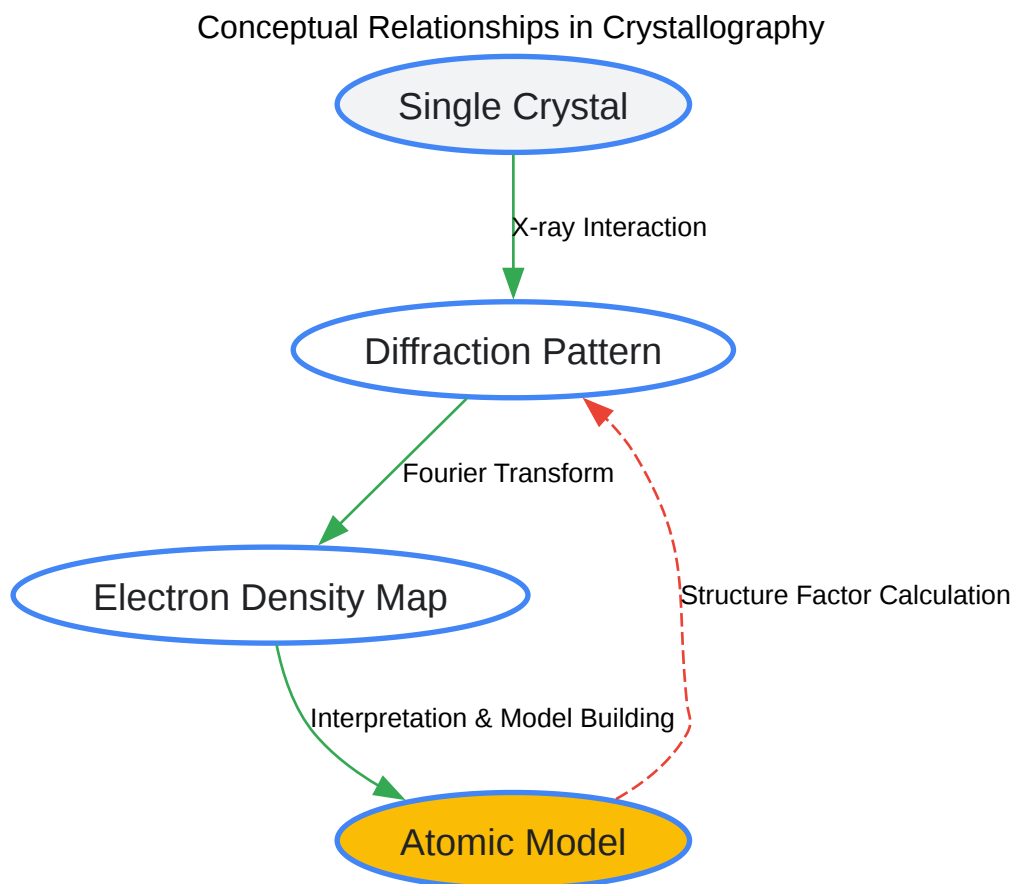
The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is determined using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build a molecular model. The model is subsequently refined against the experimental data using least-squares methods, which optimize the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

The following diagrams illustrate the logical workflow of an X-ray crystallography experiment and the relationship between key concepts.

Experimental Workflow for X-ray Crystallography





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